molecular formula C13H21BrN2O2 B13780801 (2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester) CAS No. 67011-23-8

(2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester)

Cat. No.: B13780801
CAS No.: 67011-23-8
M. Wt: 317.22 g/mol
InChI Key: AYXCGTMPOCCMNP-UHFFFAOYSA-M
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Description

(2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester) is a chemical compound with the molecular formula C13-H21-N2-O2.Br and a molecular weight of 317.27 . This compound is known for its unique structure, which includes a trimethylammonium group, a bromide ion, and a dimethylcarbamate ester. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester) typically involves the reaction of 2-hydroxy-3-methylphenyltrimethylammonium bromide with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products Formed

Scientific Research Applications

(2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester) is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (2-Hydroxy-3-methylphenyl)trimethylammonium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets. The trimethylammonium group interacts with negatively charged sites on proteins or enzymes, while the carbamate ester can form covalent bonds with nucleophilic residues. This dual interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Properties

CAS No.

67011-23-8

Molecular Formula

C13H21BrN2O2

Molecular Weight

317.22 g/mol

IUPAC Name

[2-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium;bromide

InChI

InChI=1S/C13H21N2O2.BrH/c1-10-8-7-9-11(15(4,5)6)12(10)17-13(16)14(2)3;/h7-9H,1-6H3;1H/q+1;/p-1

InChI Key

AYXCGTMPOCCMNP-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=CC=C1)[N+](C)(C)C)OC(=O)N(C)C.[Br-]

Origin of Product

United States

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